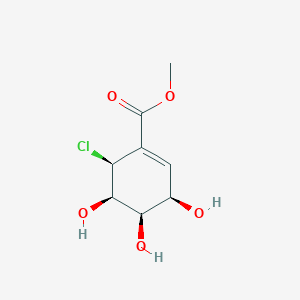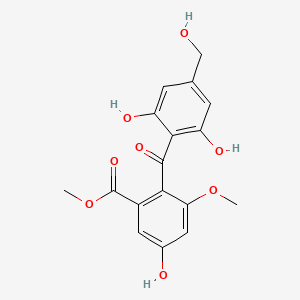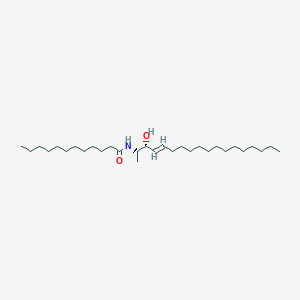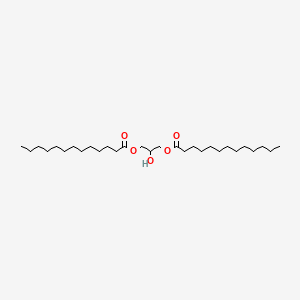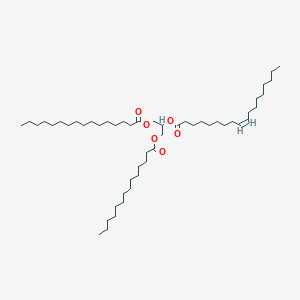![molecular formula C40H80NO8P B3025997 (R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt CAS No. 65277-91-0](/img/structure/B3025997.png)
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
説明
The compound you’re asking about is also known as 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine . It’s a type of phospholipid, which are major components of all cell membranes and play key roles in cell function .
Molecular Structure Analysis
The molecular formula of this compound is C42H82NO8P . It contains a total of 133 bonds, including 51 non-H bonds, 4 multiple bonds, 41 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 1 positively charged N, 1 quaternary N, and 1 phosphate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 760.08 . It’s typically found in powder form and is stored at -20°C . It’s also worth noting that it’s a synthetic compound .
科学的研究の応用
Lipid Monolayers and Bilayers:
1,2-Dipalmitoyl-13C-sn-glycero-3-PC (1,2-DPPC) is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers and bilayers. These lipid structures serve as essential models for studying membrane behavior, lipid-protein interactions, and drug delivery systems. Researchers often employ 1,2-DPPC to investigate lipid phase transitions, surface properties, and membrane stability .
Liposomes and Drug Delivery:
1,2-DPPC is a key component in liposome formulations. Liposomes are lipid vesicles that can encapsulate hydrophilic and hydrophobic compounds. Researchers utilize 1,2-DPPC-containing liposomes for drug delivery, gene therapy, and vaccine development. The incorporation of glycosphingolipid antigens into these liposomes enhances their immunogenicity, making them promising candidates for targeted drug delivery .
Proteoliposomes and Enzyme Studies:
1,2-DPPC plays a crucial role in the formation of proteoliposomes. These lipid-protein complexes allow researchers to study membrane proteins in a more native environment. For instance, γ-glutamyl transpeptidase has been successfully implanted into human erythrocyte membranes using 1,2-DPPC-based proteoliposomes. Such systems enable investigations into enzyme kinetics, substrate specificity, and drug interactions .
Biophysical Studies and Membrane Properties:
Researchers employ 1,2-DPPC to explore fundamental biophysical properties of lipid membranes. These studies include investigations into lipid lateral diffusion, phase behavior, and membrane fluidity. By incorporating 1,2-DPPC into model membranes, scientists gain insights into lipid-protein interactions, membrane stability, and lipid packing .
Mass Spectrometry Quantification:
1,2-Dipalmitoyl-13C-sn-glycero-3-PC serves as an internal standard for quantifying non-labeled 1,2-dipalmitoyl-sn-glycero-3-PC by GC- or LC-MS. Researchers use this isotopically labeled compound to accurately measure lipid concentrations in biological samples .
Immunotherapeutics and Antigen Presentation:
Incorporating glycosphingolipid antigens into 1,2-DPPC-containing liposomes enhances antigen immunogenicity. This property makes these liposomes attractive candidates for immunotherapeutic applications, including cancer vaccines and personalized medicine .
作用機序
Target of Action
The primary target of 1,2-Dipalmitoyl-13C-sn-glycero-3-PC, also known as DPPC, is the cell membrane . It is a zwitterionic glycerophospholipid that is commonly used in the formation of lipid monolayers, bilayers, and liposomes .
Mode of Action
DPPC interacts with the cell membrane to form lipid monolayers, bilayers, and liposomes . These structures can be used to encapsulate and deliver other molecules, such as drugs or antigens, to cells .
Biochemical Pathways
DPPC is involved in the formation of lipid monolayers, bilayers, and liposomes, which are essential components of cell membranes . These structures play a crucial role in various cellular processes, including signal transduction, transport of molecules across the cell membrane, and cell adhesion .
Pharmacokinetics
The pharmacokinetics of DPPC are largely determined by its physicochemical properties. As a lipid, it is highly lipophilic and can readily incorporate into lipid bilayers . .
Result of Action
The incorporation of DPPC into cell membranes can alter their physical properties, such as fluidity and permeability . This can affect the function of the membrane and the activity of membrane-associated proteins. For example, DPPC has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .
Action Environment
The action of DPPC can be influenced by various environmental factors. For instance, the formation and stability of DPPC-containing liposomes can be affected by factors such as temperature, pH, and the presence of other lipids . Furthermore, the efficacy of DPPC in drug delivery applications can be influenced by the characteristics of the target cells and the surrounding biological environment .
特性
IUPAC Name |
[(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-NYGHEXGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O[13C](=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



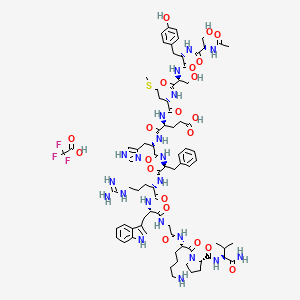

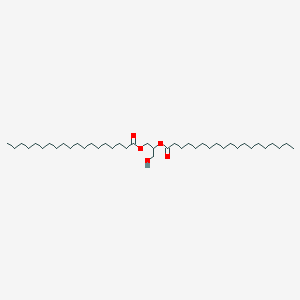
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
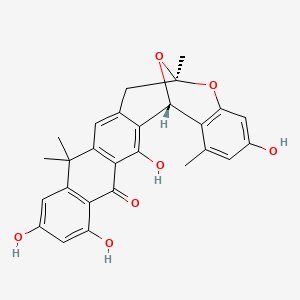
![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)
